molecular formula C19H13FN2O2 B12142330 4-fluoro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide

4-fluoro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide

Cat. No.: B12142330
M. Wt: 320.3 g/mol
InChI Key: DJPOMRULVFCPPX-UHFFFAOYSA-N
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Description

4-Fluoro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide is a synthetic small molecule featuring a benzamide core substituted with a fluorine atom at the para position. The benzamide moiety is linked via a methyl group to a 2-oxo-1,2-dihydrobenzo[cd]indole scaffold, a bicyclic heteroaromatic system.

Properties

Molecular Formula

C19H13FN2O2

Molecular Weight

320.3 g/mol

IUPAC Name

4-fluoro-N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]benzamide

InChI

InChI=1S/C19H13FN2O2/c20-13-7-4-11(5-8-13)18(23)21-10-12-6-9-16-17-14(12)2-1-3-15(17)19(24)22-16/h1-9H,10H2,(H,21,23)(H,22,24)

InChI Key

DJPOMRULVFCPPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)CNC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-fluoro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the fluoro and benzamide groups. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

4-fluoro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives

Compounds such as N-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4d) and N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4e) share the benzo[cd]indole core but replace the benzamide group with a sulfonamide. Key differences include:

  • Synthetic Yields : Sulfonamide derivatives exhibit variable yields (10–68%), influenced by steric hindrance and reactivity of the amine coupling partner .
  • Solubility : Phosphate-functionalized analogs (e.g., Di-tert-butyl-5-(2-oxo-benzo[cd]indole-6-sulfonamido)pentyl Phosphate (36) ) demonstrate enhanced aqueous solubility due to ionizable phosphate groups, a feature absent in the target benzamide .
Compound Core Structure Functional Group Yield (%) Key Activity
Target Benzamide Benzo[cd]indole Benzamide N/A Inferred anti-inflammatory
4e (Sulfonamide) Benzo[cd]indole Sulfonamide 68 TNF-α inhibition
36 (Phosphate Derivative) Benzo[cd]indole Phosphate N/A Improved solubility

Benzamide Derivatives

  • TD-1b: A pyridone-bearing benzamide derivative, (S)-4-fluoro-N-(1-(2-((1-((4-methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl)benzamide, shares the 4-fluorobenzamide motif but incorporates a complex pyridone side chain. It was synthesized in 83% yield, highlighting efficient coupling strategies for benzamide derivatives .
  • CAS 864939-28-6 : This ethyl- and phenylsulfamoyl-substituted benzamide (MW = 499.6) has a bulkier structure, likely affecting membrane permeability compared to the target compound (MW ≈ 350–400, estimated) .

Key Structural and Functional Insights

  • Fluorine Substitution : The 4-fluoro group in the target compound likely enhances electronegativity and binding interactions, as seen in SCYX-7158 and TD-1b .
  • Core Flexibility : The benzo[cd]indole scaffold permits diverse functionalization (e.g., sulfonamides, phosphates), but benzamide derivatives may offer distinct pharmacokinetic profiles due to reduced polarity.
  • Synthetic Challenges : Sulfonamide derivatives require chlorosulfonic acid for sulfonyl chloride formation, whereas benzamides may employ benzoyl chlorides or carbodiimide-mediated couplings .

Biological Activity

4-Fluoro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide is a synthetic compound that belongs to a class of derivatives known for their potential biological activities, particularly in the context of cancer treatment. This compound exhibits various mechanisms of action, including inhibition of specific enzymes and modulation of cellular pathways.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C18H16FNO2C_{18}H_{16}FNO_2
  • Molecular Weight : 303.33 g/mol

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to 4-fluoro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives of indole compounds have shown promising results in inhibiting cell growth, with some compounds displaying GI50 values in the nanomolar range.

Table 1: Antiproliferative Activity of Related Compounds

CompoundGI50 (nM)Target Enzyme
Compound IVd37EGFR
Compound IVe49CDK2
Compound IVj55Dual EGFR/CDK2

The biological activity of 4-fluoro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide primarily involves:

  • EGFR Inhibition : The compound has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in the proliferation and survival of cancer cells. Inhibition of EGFR can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • CDK2 Inhibition : Cyclin-dependent kinase 2 (CDK2) is another target for this compound, with studies indicating that it can inhibit CDK2 activity, leading to cell cycle arrest in cancer cells.

Case Studies

In a recent study published in Nature, a series of indole derivatives were synthesized and tested for their antiproliferative effects. Among these, the compound with structural similarities to 4-fluoro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide showed significant activity against various cancer cell lines, including breast and lung cancer cells. The study highlighted:

  • Cell Viability Assays : Conducted on MCF-10A (human mammary gland epithelial) cell lines showed over 85% viability at concentrations up to 50 µM, indicating low cytotoxicity towards normal cells while effectively targeting cancer cells.

In Vivo Studies

Preclinical studies involving animal models have also been conducted to evaluate the efficacy and safety profile of related compounds. These studies suggest that the compounds are well-tolerated and exhibit significant antitumor activity without major side effects.

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Amide coupling : Reacting 4-fluorobenzoic acid derivatives with a dihydrobenzo[cd]indole-methylamine intermediate under carbodiimide-mediated conditions (e.g., EDC/HOBt) in anhydrous DMF or DCM .
  • Inert conditions : Reactions are performed under nitrogen/argon to prevent oxidation of sensitive intermediates.
  • Temperature control : Stepwise heating (e.g., 40–60°C for amidation) improves yields while minimizing side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, indole NH at δ 10–12 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C20_{20}H14_{14}FN2_2O2_2) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Assay optimization : Validate in vitro models using primary cells (e.g., human PBMCs for TNF-α inhibition ) and compare with pharmacokinetic (PK) data (e.g., plasma half-life, bioavailability) .
  • Metabolite profiling : LC-MS/MS identifies active/inactive metabolites that may explain discrepancies in efficacy .
  • Dose-response alignment : Adjust in vivo dosing to match free drug concentrations achieved in vitro .

Q. What computational methods are suitable for predicting interactions with biological targets like BET proteins or TNF-α?

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to BET bromodomains (e.g., BRD4 BD1/2) or TNF-α’s trimeric interface .
  • QSAR modeling : Train models on analogs (e.g., sulfonamide derivatives) to predict IC50_{50} values and guide substituent optimization .
  • MD simulations : GROMACS or AMBER assess binding stability (RMSD <2 Å over 100 ns trajectories) .

Q. How can X-ray crystallography using SHELX software elucidate the compound’s 3D conformation and intermolecular interactions?

  • Data collection : Use synchrotron radiation (λ = 0.8–1.0 Å) for high-resolution (<1.5 Å) datasets .
  • Structure refinement : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks (e.g., indole NH∙∙∙O=C interactions) .
  • Validation : Check Rfree_{free} (<0.25) and MolProbity scores to ensure geometric accuracy .

Q. What strategies enhance potency and selectivity in SAR studies?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzamide para-position to improve binding affinity to BET proteins .
  • Scaffold hopping : Replace dihydrobenzo[cd]indole with β-carboline or chromene moieties to modulate off-target effects .
  • Prodrug design : Phosphorylate hydroxyl groups (e.g., di-tert-butyl phosphate) to enhance solubility and tissue penetration .

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